4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid is a chemical compound with the molecular formula C15H17NO3. It is characterized by the presence of a benzoic acid moiety linked to an oxazole ring, which is further substituted with a pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an α-haloketone can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the pentyl group and the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring and the benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The pentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-2-oxazolyl)benzoic acid: Similar structure but with a phenyl group instead of a pentyl group.
4-(5-(4-Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: Contains an isoxazole ring and a pentyloxyphenyl group.
3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid: Features an isoxazole ring and different substituents.
Uniqueness
4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of the pentyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .
Properties
CAS No. |
835594-17-7 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-3-4-5-13-10-14(16-19-13)11-6-8-12(9-7-11)15(17)18/h6-10H,2-5H2,1H3,(H,17,18) |
InChI Key |
ZKZRLQXTDPNCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.